molecular formula C15H17N3O2S B2356646 (E)-N'-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide CAS No. 865659-25-2

(E)-N'-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B2356646
CAS No.: 865659-25-2
M. Wt: 303.38
InChI Key: YYQRZJLAUYDSGL-CAOOACKPSA-N
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Description

(E)-N’-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound featuring a thiazole ring, a hydroxy-dimethylbenzoyl group, and a dimethylmethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the hydroxy-dimethylbenzoyl group and the dimethylmethanimidamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The thiazole ring and benzoyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.

Major Products

Major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted thiazole or benzoyl compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for developing new therapeutic agents.

Medicine

In medicine, (E)-N’-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is explored for its potential pharmacological properties. It may serve as a lead compound for developing drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N’-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-Hydroxy-3,5-dimethoxybenzoic acid
  • Methyl 4-Hydroxy-3,5-dimethoxybenzoate
  • 4-Hydroxy-3,5-dimethylbenzoic acid

Uniqueness

What sets (E)-N’-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-9-5-11(6-10(2)13(9)19)14(20)12-7-16-15(21-12)17-8-18(3)4/h5-8,19H,1-4H3/b17-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQRZJLAUYDSGL-CAOOACKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)C2=CN=C(S2)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O)C)C(=O)C2=CN=C(S2)/N=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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